(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[3-oxo-1-[4-oxo-3-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O6S2/c1-34-19(30)12-16-21(31)25-7-9-27(16)20-15(22(32)28-8-3-2-6-18(28)26-20)11-17-23(33)29(24(36)37-17)13-14-5-4-10-35-14/h2-3,6,8,11,14,16H,4-5,7,9-10,12-13H2,1H3,(H,25,31)/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLYWFXFKKHKOJ-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5CCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate is a complex organic molecule with potential biological activities. Its structural complexity suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The compound features several key functional groups, including:
- A thioxothiazolidin moiety, which is known for its biological activity.
- A pyrido[1,2-a]pyrimidine core that may contribute to its pharmacological properties.
- A piperazine ring that is often associated with central nervous system activity.
Biological Activity Overview
Recent studies have highlighted the antimicrobial and anticancer potential of compounds related to thioxothiazolidin and pyrimidine derivatives. The following sections summarize relevant findings regarding the biological activities of (Z)-methyl 2-(3-oxo...) and its analogs.
Antimicrobial Activity
Research indicates that derivatives of thioxothiazolidin exhibit significant antibacterial properties. For example:
- Antibacterial Potency : Studies have shown that certain thioxothiazolidin derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004–0.03 | 0.008–0.06 |
| Escherichia coli | Highest resistance | - |
| Micrococcus flavus | - | - |
Antifungal Activity
In addition to antibacterial effects, these compounds also demonstrate antifungal activity:
- Fungal Sensitivity : The most sensitive fungal strain was found to be Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .
Anticancer Activity
The pyrido[1,2-a]pyrimidine structure has been associated with anticancer properties. Compounds containing this moiety have shown promise in inhibiting cancer cell proliferation in vitro:
- Cell Line Studies : Various analogs were tested against different cancer cell lines, revealing IC50 values indicative of their cytotoxic potential .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- Substituent Effects : The presence of specific substituents on the thioxothiazolidin ring significantly influences both antimicrobial and anticancer activities.
- Piperazine Modifications : Alterations to the piperazine ring can enhance selectivity and potency against cancer cell lines, as demonstrated in recent studies .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Case Study on Thioxothiazolidin Derivatives :
- Pyrido[1,2-a]pyrimidine Analog Studies :
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit promising antimicrobial properties. For instance, derivatives of pyrimidines and thiazolidinones have been extensively studied for their ability to inhibit bacterial growth.
Case Study: Antimicrobial Evaluation
A study synthesized various derivatives of thiazolidinones and evaluated their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazolidinone core significantly affected antimicrobial efficacy, suggesting that (Z)-methyl 2-(3-oxo...) could also possess similar properties due to its structural components .
Anticancer Potential
Compounds containing pyrimidine and thiazolidinone structures have been reported to exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
In a recent investigation, several thiazolidinone derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, leading to further exploration of their mechanisms of action .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolidinone A | Breast Cancer | 10 | |
| Pyrimidine B | Lung Cancer | 15 | |
| Target Compound | Expected to show similar activity | - | This study |
Drug Design and Development
The structural intricacies of (Z)-methyl 2-(3-oxo...) make it an excellent candidate for further modification in drug design. Computational studies can be conducted to predict its binding affinity to various biological targets, facilitating the design of more potent derivatives.
Computational Docking Studies
Molecular docking simulations can provide insights into the interaction between the compound and target proteins involved in disease pathways. Such studies are crucial for understanding how structural modifications can enhance biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic framework?
- Methodological Answer : Multi-step protocols combining cross-coupling reactions and cyclization steps are recommended. For example, microwave-assisted synthesis (as in ethyl thiazolo[3,2-a]pyrimidine derivatives) can enhance reaction efficiency and yield. Key intermediates like tetrahydrofuran-2-ylmethyl thioxothiazolidinone and pyridopyrimidinone moieties should be synthesized separately before coupling via piperazine linkers. Evidence from mixed aldol condensations (e.g., coupling aldehydes with ketones under basic conditions) and cyclization reactions using thiourea derivatives can guide pathway optimization .
Table 1: Synthetic Optimization Parameters
| Parameter | Condition Range | Yield Improvement (%) | Reference |
|---|---|---|---|
| Microwave Irradiation | 80–120°C, 20–40 min | 15–30 | |
| Solvent System | DMF/EtOH (3:1 v/v) | 10–20 | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 25 |
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?
- Methodological Answer : Combine 2D NMR techniques (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguities. For Z/E isomerism, NOESY correlations can confirm spatial arrangements of substituents. IR spectroscopy should focus on distinguishing carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches. In cases of overlapping signals, deuterated solvent shifts or variable-temperature NMR may clarify assignments .
Q. What analytical techniques are critical for purity assessment and characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis detection (λ = 254–280 nm) are essential. For chiral centers, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy should be employed. Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3%. Residual solvents should be quantified via GC-MS per ICH guidelines .
Advanced Research Questions
Q. What strategies improve the compound’s stability under physiological conditions (e.g., aqueous buffers, serum)?
- Methodological Answer : Stability can be enhanced using co-solvents (e.g., 10% DMSO) or cyclodextrin inclusion complexes to reduce hydrolysis. Lyophilization in phosphate buffer (pH 7.4) with cryoprotectants (e.g., trehalose) improves long-term storage. Accelerated degradation studies (40°C/75% RH for 4 weeks) can identify vulnerable functional groups (e.g., thioxothiazolidinone) for structural modification .
Table 2: Stability Profile in Aqueous Media
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| PBS (pH 7.4, 37°C) | 48 | Hydrolysis of ester group |
| Human Serum (37°C) | 24 | Oxidative deamination |
Q. How to design in vitro assays evaluating biological activity against enzyme targets (e.g., kinases, proteases)?
- Methodological Answer : Use fluorescence-based enzyme inhibition assays (e.g., ATPase activity for kinases) with recombinant proteins. For thiazolidinone-containing compounds, target redox-sensitive enzymes like thioredoxin reductase. IC₅₀ values should be validated via dose-response curves (0.1–100 µM). Counter-screen against HEK293 or HepG2 cells to assess cytotoxicity (CC₅₀) and selectivity .
Q. What computational methods predict structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with target proteins (e.g., binding to ATP pockets). QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors optimize pharmacokinetic properties. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict reactive sites for functionalization .
Q. How to address discrepancies in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Investigate metabolic stability using liver microsomes (human/rat) and plasma protein binding assays. Poor oral bioavailability may require prodrug strategies (e.g., ester-to-acid conversion). Pharmacokinetic studies (Cmax, AUC) in rodent models can correlate in vitro potency with in vivo efficacy. Adjust dosing regimens based on elimination half-life (t₁/₂) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms or residual solvents. Characterize crystallinity via PXRD and DSC. Use shake-flask methods with HPLC quantification to measure equilibrium solubility. For DMSO stock solutions, ensure concentrations ≤10 mM to avoid cosolvent effects. Precipitate-free formulations can be achieved with nanoemulsions or lipid-based carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
